N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c1-16(2,3)23-14(11-8-27(25,26)9-13(11)22-23)21-15(24)10-6-4-5-7-12(10)17(18,19)20/h4-7H,8-9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQIIRPKOHJQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the key synthetic routes for synthesizing this compound, and what reagents are critical for optimizing yield?
The synthesis typically involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. A common approach includes:
- Core formation : Cyclization of thieno derivatives with hydrazine or substituted hydrazides under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Functionalization : Amidation or benzoylation at the pyrazole nitrogen using activated esters (e.g., benzotriazole derivatives) in the presence of strong bases like sodium hydride .
- Critical reagents : Sodium hydride (for deprotonation), DMF (solvent), and trifluoromethylbenzoyl chloride (for introducing the trifluoromethylbenzamide group). Yield optimization requires precise temperature control (60–80°C) and anhydrous conditions .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and dihydro-thieno ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 393.4573 g/mol for analogs) .
- X-ray crystallography : For resolving stereochemistry and hydrogen-bonding patterns in crystalline forms .
- FT-IR : To identify sulfone (S=O) and amide (C=O) stretching vibrations .
Advanced: How can reaction conditions be optimized to mitigate side reactions during the introduction of the trifluoromethylbenzamide group?
Advanced optimization strategies include:
- Catalyst screening : Using DMAP (4-dimethylaminopyridine) to enhance acylation efficiency and reduce byproducts .
- Solvent selection : Replacing DMF with dichloromethane (DCM) for slower reaction kinetics, improving selectivity .
- Temperature gradients : Stepwise heating (from 25°C to 60°C) to control exothermic reactions during benzoyl chloride addition .
- In-line monitoring : Employing HPLC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .
Advanced: What methodologies are recommended for analyzing the compound’s stability under physiological pH conditions?
- pH-dependent solubility assays : Dissolve the compound in buffered solutions (pH 1.2–7.4) and monitor precipitation via dynamic light scattering (DLS) .
- Degradation profiling : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., cleavage of the sulfone group) .
- Computational modeling : Predict protonation states and hydrolytic susceptibility using pKa calculations (e.g., MarvinSketch) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the tert-butyl group in biological activity?
- Analog synthesis : Replace the tert-butyl group with smaller alkyl (e.g., methyl) or aromatic substituents and compare bioactivity .
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity shifts toward target enzymes (e.g., kinases or proteases) .
- Molecular dynamics (MD) simulations : Model steric effects of tert-butyl on ligand-receptor binding pockets (e.g., using GROMACS) .
Advanced: What strategies resolve contradictions in reported biological activity data across different studies?
- Meta-analysis : Cross-reference bioassay conditions (e.g., cell lines, incubation times) to identify protocol-dependent variability .
- Dose-response normalization : Re-analyze raw data using standardized metrics (e.g., IC50 vs. % inhibition at fixed concentrations) .
- Orthogonal validation : Confirm activity via alternative assays (e.g., enzymatic vs. cell-based) and exclude batch-specific impurities via HPLC purity checks (>98%) .
Advanced: How can computational methods predict the compound’s interactions with cytochrome P450 enzymes for toxicity profiling?
- Docking studies : Use AutoDock Vina to simulate binding modes with CYP3A4/CYP2D6 isoforms and identify metabolic hotspots (e.g., oxidation of the thieno ring) .
- ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate hepatic clearance and drug-drug interaction risks .
- In vitro validation : Test inhibitory effects on CYP enzymes using fluorogenic substrates in human liver microsomes .
Basic: What are the compound’s key structural features influencing its solubility and reactivity?
- Sulfone group (5,5-dioxido) : Enhances polarity and aqueous solubility but may reduce membrane permeability .
- Trifluoromethylbenzamide : Introduces electron-withdrawing effects, stabilizing the amide bond against hydrolysis .
- Dihydro-thieno ring : Conformational flexibility facilitates interactions with hydrophobic protein pockets .
Advanced: What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic assays : Measure enzyme inhibition (e.g., Ki values) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm allosteric modulation .
- Cryo-EM/X-ray crystallography : Resolve ligand-enzyme co-crystal structures to visualize binding interactions at atomic resolution .
Advanced: How can researchers address discrepancies in reported synthetic yields for scaled-up production?
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during scale-up to identify critical process parameters .
- Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., stirring rate, reagent addition rate) and reduce batch-to-batch variability .
- Purification refinement : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for higher recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
